molecular formula C11H20ClNO2 B3286531 Ethyl L-octahydroindole-2-carboxylate hydrochloride CAS No. 82864-25-3

Ethyl L-octahydroindole-2-carboxylate hydrochloride

Cat. No.: B3286531
CAS No.: 82864-25-3
M. Wt: 233.73 g/mol
InChI Key: TWGKMVURZNPDDC-PUBMXKGKSA-N
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Chemical Reactions Analysis

Ethyl L-octahydroindole-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl L-octahydroindole-2-carboxylate hydrochloride involves its interaction with various molecular targets and pathways. The indole nucleus in this compound allows it to bind with high affinity to multiple receptors, making it useful in developing new derivatives for therapeutic purposes . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Ethyl L-octahydroindole-2-carboxylate hydrochloride can be compared with other indole derivatives, such as:

This compound is unique due to its specific structure and the presence of the ethyl ester and hydrochloride groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

ethyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10;/h8-10,12H,2-7H2,1H3;1H/t8-,9-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGKMVURZNPDDC-PUBMXKGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCCCC2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669991
Record name Ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82864-25-3
Record name Ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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